6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride
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Overview
Description
6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The presence of a fluorine atom in the 6-position of the benzimidazole ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoro-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom in the 6-position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a base, such as potassium carbonate, and a suitable solvent.
Major Products Formed
Scientific Research Applications
6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1H-benzo[d]imidazol-2-yl)methanol
- 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole
- 1H-benzo[d]imidazole derivatives
Uniqueness
6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other benzimidazole derivatives .
Properties
Molecular Formula |
C7H7ClFN3 |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
6-fluoro-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6FN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H |
InChI Key |
NNPSRHRLLXLMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)N.Cl |
Origin of Product |
United States |
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